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Compound of Interest

Compound Name: (3R)-3-Bromooxolane

Cat. No.: B2704957 Get Quote

(3R)-3-Bromooxolane serves as a valuable chiral building block in asymmetric synthesis,

primarily enabling the stereospecific introduction of a tetrahydrofuran (THF) moiety. While not

directly employed as a substrate in asymmetric catalysis, its utility lies in its conversion to other

chiral synthons, most notably (S)-3-hydroxytetrahydrofuran. This key intermediate is integral to

the synthesis of several significant pharmaceutical compounds, including the HIV protease

inhibitors amprenavir and fosamprenavir.

The stereocenter at the C3 position of (3R)-3-Bromooxolane is pivotal. Through nucleophilic

substitution reactions, which proceed with inversion of configuration (SN2 mechanism), a range

of functionalities can be introduced at this position, yielding the corresponding (S)-configured

products. This control over stereochemistry is fundamental to its application in the synthesis of

enantiomerically pure target molecules.

From (3R)-3-Bromooxolane to Bioactive Molecules
The principal application of (3R)-3-Bromooxolane is its hydrolysis to (S)-3-

hydroxytetrahydrofuran. This transformation provides a chiral alcohol that is subsequently

incorporated into larger, more complex molecules. The synthetic pathway from (3R)-3-
Bromooxolane to the antiviral drug fosamprenavir illustrates this application.
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Caption: Synthetic pathway from (3R)-3-Bromooxolane to Fosamprenavir.

Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran
from (3R)-3-Bromooxolane
This protocol describes the hydrolysis of (3R)-3-Bromooxolane to (S)-3-

hydroxytetrahydrofuran. The reaction proceeds via an SN2 mechanism, resulting in the

inversion of the stereocenter.

Materials:

(3R)-3-Bromooxolane

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Water

Organic solvent (e.g., acetone, THF)

Drying agent (e.g., anhydrous magnesium sulfate)

Distillation apparatus

Procedure:

Dissolve (3R)-3-Bromooxolane in a mixture of water and a water-miscible organic solvent

(e.g., acetone or THF).

Add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the

starting material is consumed.

Cool the reaction mixture to room temperature and neutralize the excess base with a dilute

acid solution (e.g., HCl).

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

Remove the solvent under reduced pressure.

Purify the crude (S)-3-hydroxytetrahydrofuran by distillation under reduced pressure. An

industrial process for the purification of (S)-3-hydroxytetrahydrofuran from a crude reaction

mixture involves distillation under reduced pressure (15 mm Hg) at a temperature of 75–99

°C[1].

Protocol 2: Synthesis of a Fosamprenavir Intermediate
using (S)-3-Hydroxytetrahydrofuran
This protocol outlines the synthesis of a key carbamate intermediate for fosamprenavir, starting

from (S)-3-hydroxytetrahydrofuran.[2]
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Materials:

(S)-3-Hydroxytetrahydrofuran

1,1′-Carbonyldiimidazole (CDI)

Ethyl acetate

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-(1,3-dioxoisoindolin-2-yl)-N-

isobutylbenzenesulfonamide hydrochloride

Procedure:

Add 1,1′-Carbonyldiimidazole (13.6 g) to ethyl acetate (200 mL).

To this mixture, add (S)-3-hydroxytetrahydrofuran (33.8 g).

Maintain the mixture for 60-90 minutes at ambient temperature to form the activated

carbamate.

Add N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-4-(1,3-dioxoisoindolin-2-yl)-N-

isobutylbenzenesulfonamide hydrochloride (40 g) to the reaction mixture.

Heat the mixture to reflux for approximately 15-20 hours.

Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data
The following table summarizes yield and purity data for key synthetic steps involving (S)-3-

hydroxytetrahydrofuran, the derivative of (3R)-3-Bromooxolane.
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Starting
Material

Product Yield
Purity (by
HPLC)

Reference

Crude (S)-1,2,4-

butanetriol

diacetate

(S)-3-

Hydroxytetrahydr

ofuran

65% 97.1% [1]

(S)-3-

hydroxytetrahydr

ofuran and CDI

(S)-

tetrahydrofuran-

3-yl(2S,3R)-4-(4-

(1,3-

dioxoisoindolin-

2-yl)-N-

isobutylphenylsul

fonamido)-3-

hydroxy-1-

phenylbutan-2-yl

carbamate

- 95.54% [2]

(S)-

tetrahydrofuran-

3-yl carbamate

intermediate

Fosamprenavir - 92.54% [2]

Logical Workflow for Drug Synthesis
The following diagram illustrates the logical flow from the chiral precursor to the final active

pharmaceutical ingredient (API), highlighting the importance of stereochemical control.

Chiral Precursor Synthesis API Synthesis

Start: (3R)-3-Bromooxolane SN2 Hydrolysis Inversion of Stereochemistry Product: (S)-3-Hydroxytetrahydrofuran Activation & Coupling Formation of Carbamate Further Synthetic Steps e.g., Phosphorylation, Deprotection Final Product: Fosamprenavir
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Caption: Workflow from (3R)-3-Bromooxolane to Fosamprenavir.

In conclusion, while (3R)-3-Bromooxolane is not directly utilized in asymmetric catalytic

reactions, its significance in the field is firmly established through its role as a chiral building

block. Its ability to deliver the (S)-3-hydroxytetrahydrofuran scaffold with high enantiomeric

purity is a critical step in the industrial synthesis of important antiviral medications. The

protocols and data presented underscore its value to researchers and professionals in drug

development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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